molecular formula C8H7NO2 B2487303 2-(3-Hydroxyphenoxy)acetonitrile CAS No. 107223-69-8

2-(3-Hydroxyphenoxy)acetonitrile

Cat. No. B2487303
CAS RN: 107223-69-8
M. Wt: 149.149
InChI Key: MARACIAZIFNFQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-Hydroxyphenoxy)acetonitrile-related compounds has been explored through various methods. For instance, a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions, showcasing a method to produce closely related compounds efficiently (Wu et al., 2014). Similarly, the synthesis and structural characterization of triorganotin(IV) complexes offer insights into the reactivity and potential applications of hydroxyaryl acetonitrile derivatives (Baul et al., 2002).

Molecular Structure Analysis

The molecular structure of hydroxyphenoxy acetonitriles and related compounds has been elucidated through various analytical techniques. Single crystal X-ray diffraction analysis has confirmed structures and helped optimize them through density functional theory (DFT) calculations, as demonstrated in studies of hydroxy and tetrahydro indeno furanyl acetonitriles (Li et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives reveal their reactivity and potential for creating complex molecules. For instance, the catalyst-free synthesis of 2-anilinoquinolines via three-component reactions showcases the versatility of acetonitrile derivatives in forming new C-N bonds (Dhiman et al., 2019).

Physical Properties Analysis

The study of physical properties, such as hydrogen bonds and hydrogen-bonded chains in complexes, provides insight into the behavior and interactions of hydroxyphenoxy acetonitrile derivatives. FTIR and 1H NMR studies highlight the significance of solvent effects and molecular interactions (Wojciechowski et al., 2000).

Scientific Research Applications

Synthesis and Transformation

  • A study by Wu et al. (2014) discusses a concise synthesis method for 2-(2-hydroxyphenyl)acetonitriles, which can be transformed into benzofuranones (Wu, Gao, Chen, & Zhou, 2014).

Electrophoretic Mobility and Separation

  • The research by Vaher, Koel, and Kaljurand (2002) highlights the use of acetonitrile as a medium for nonaqueous capillary electroseparations, extending the range of capillary electrophoresis techniques to hydrophobic species including compounds like 2-(3-Hydroxyphenoxy)acetonitrile (Vaher, Koel, & Kaljurand, 2002).

Potentiometric Titration and pKa Determination

  • Kurtoglu et al. (1999) describe using potentiometric titration with perchloric acid in acetonitrile for determining the pKa values of azo dyes, a technique potentially applicable to this compound (Kurtoglu, Birbicer, Kimyonşen, & Serin, 1999).

Study of Orbital Energy Levels

  • Adeniyi, Ngake, and Conradie (2020) conducted a study on 2-hydroxybenzophenones in acetonitrile, examining their orbital energy levels, which may provide insights into similar compounds like this compound (Adeniyi, Ngake, & Conradie, 2020).

Solvent Effects on Enzyme Activity

  • Tang, Shou, and Rodrigues (2000) explored the effects of acetonitrile on enzyme activities in vitro, which could be relevant for understanding the interaction of enzymes with this compound (Tang, Shou, & Rodrigues, 2000).

Capillary Electrophoresis in Acetonitrile

  • Research by Wu, Lin, and Tsai (2009) on microdialysis coupled to liquid chromatography in acetonitrile for evaluating pharmacokinetics could be applicable to studying the behavior of this compound (Wu, Lin, & Tsai, 2009).

Biochemical Analysis

Biochemical Properties

It is known that the compound can be biotically converted to 3-phenoxybenzaldehyde (PBAld) by oxynitrilase, an enzyme that converts cyanhydrin groups to aldehydes . This suggests that 2-(3-Hydroxyphenoxy)acetonitrile may interact with certain enzymes and other biomolecules, influencing their function and potentially playing a role in various biochemical reactions.

Cellular Effects

Research suggests that acetonitrile molecules can enhance the fluctuation of lipid membranes, particularly enhancing the mode fluctuation . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its conversion to PBAld by oxynitrilase suggests that it may interact with this enzyme, potentially inhibiting or activating it

Metabolic Pathways

Its conversion to PBAld by oxynitrilase suggests that it may interact with this enzyme and potentially influence metabolic flux or metabolite levels .

properties

IUPAC Name

2-(3-hydroxyphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARACIAZIFNFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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